2,6-Dimethylpiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1909335-84-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 |
IUPAC Name |
2,6-dimethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h5-7,10H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
KLCGGFRWOUAWKN-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(N1)C)C(=O)N |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethylpiperidine 3 Carboxamide and Its Analogues
Stereoselective Synthesis Approaches to the 2,6-Dimethylpiperidine (B1222252) Core
The relative and absolute stereochemistry of the two methyl groups at the C2 and C6 positions of the piperidine (B6355638) ring is crucial for the biological activity of many piperidine-containing compounds. Consequently, significant research has been dedicated to the development of stereoselective methods to access specific isomers. A common and effective strategy involves the stereoselective hydrogenation of a corresponding pyridine (B92270) precursor, such as a 2,6-dimethylnicotinic acid derivative. researchgate.netnih.gov
Asymmetric Synthesis Techniques
Asymmetric synthesis aims to produce enantiomerically pure or enriched stereoisomers. For the 2,6-dimethylpiperidine core, this is often achieved through the use of chiral catalysts or auxiliaries during the synthesis.
One prominent approach is the asymmetric hydrogenation of a prochiral 2,6-dimethylnicotinic acid derivative. This can be accomplished using chiral transition metal catalysts, such as those based on iridium or rhodium, in combination with chiral phosphine (B1218219) ligands. nih.govnih.gov These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the piperidine product. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to a variety of unsaturated carboxylic acids, demonstrating high activity and enantioselectivity. nih.gov The choice of catalyst and reaction conditions can influence the diastereoselectivity, yielding either the cis or trans isomer as the major product.
Another powerful technique involves starting from a chiral precursor . For example, a highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from a chiral aziridine (B145994). rsc.org This method involves a one-pot sequence of reactions including reductive ring-opening of the aziridine and intramolecular reductive amination to form the piperidine ring with high stereocontrol.
The diastereoselective hydrogenation of 2-methyl nicotinic acid covalently bound to a chiral auxiliary, such as a pyroglutamate (B8496135) ester, has also been investigated. While this method has shown moderate diastereoselectivity, it represents a viable pathway for controlling the stereochemistry of the resulting piperidine. researchgate.net
Regioselective Synthesis Pathways
Regioselectivity in the synthesis of the 2,6-dimethylpiperidine core is critical, particularly when introducing the C3 substituent. Starting from a pre-functionalized pyridine ring, such as 2,6-dimethylnicotinic acid or 2,6-dimethyl-3-cyanopyridine, ensures the correct placement of the carboxamide precursor. The subsequent reduction of the pyridine ring must then proceed without affecting the C3 functional group.
Catalytic hydrogenation is a widely used method for the reduction of pyridines to piperidines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. For instance, ruthenium-on-carbon (Ru/C) has been shown to be a highly effective catalyst for the complete hydrogenation of pyridine and its derivatives to piperidine under optimized conditions. nih.gov Platinum-based catalysts, such as platinum oxide (PtO₂), have also been employed for the hydrogenation of substituted pyridines in glacial acetic acid. researchgate.net The diastereoselectivity of these hydrogenations can often be controlled by the reaction conditions, leading to either the cis or trans isomer as the major product. nih.gov For example, hydrogenation of dimethyl pyridines can lead to different diastereomeric ratios depending on the catalyst and conditions used. nih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful tool for the construction of the piperidine ring. These strategies typically involve the formation of a key carbon-nitrogen bond in an acyclic precursor. For the synthesis of a 2,6-dimethylpiperidine-3-carboxamide core, this would involve an appropriately substituted open-chain amine that can cyclize to form the desired ring system.
One such strategy is the intramolecular reductive amination of a δ-amino ketone or aldehyde. This approach is a key step in the synthesis of cis-2,6-disubstituted piperidines from chiral aziridines, where the final ring-closing step proceeds with high stereoselectivity. rsc.org
Another potential route is through intramolecular aza-Michael reactions . In this approach, a tethered alkene undergoes cyclization onto a nitrogen nucleophile, a reaction that can be catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov While not specifically reported for this compound, this methodology has been successfully applied to the synthesis of various substituted piperidines.
Carboxamide Bond Formation Strategies
Once the stereochemically defined 2,6-dimethylpiperidine-3-carboxylic acid or its ester derivative is obtained, the final step is the formation of the carboxamide bond. The steric hindrance imposed by the two methyl groups adjacent to the piperidine nitrogen can make this transformation challenging. Therefore, robust and efficient amidation methods are required.
Amidation and Peptide Coupling Reagents and Conditions
A wide array of coupling reagents, originally developed for peptide synthesis, are highly effective for the formation of amide bonds, even in sterically hindered systems. These reagents activate the carboxylic acid, facilitating its reaction with an amine.
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov For more challenging couplings, phosphonium-based reagents like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium-based reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are particularly effective. nih.govluxembourg-bio.com HATU, for instance, is known to promote rapid and clean amide bond formation, even with sterically demanding substrates. nih.gov The choice of base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is also critical to the success of these reactions, with more hindered bases sometimes being employed to minimize side reactions. nih.gov
| Coupling Reagent | Type | Common Additive | Key Features |
| EDC | Carbodiimide | HOBt | Widely used, cost-effective. |
| PyBOP | Phosphonium | - | Effective for hindered couplings, less prone to guanidinylation side reactions. |
| HATU | Uronium/Aminium | - | Highly reactive, fast reaction times, suitable for sterically demanding substrates. |
| COMU | Uronium/Aminium | - | High efficiency, based on OxymaPure which is a safer alternative to HOBt. |
Reaction with Anhydride (B1165640) Intermediates
An alternative to using coupling reagents is the activation of the carboxylic acid as an anhydride. This can be achieved in several ways. One method involves the reaction of the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a base to form a mixed anhydride . This activated intermediate then readily reacts with an amine to form the desired amide.
Another approach involves the use of aromatic carboxylic anhydrides as dehydrating agents to promote the direct amidation of a carboxylic acid with an amine. tcichemicals.com For instance, 3,5-bis(trifluoromethyl)benzoic anhydride can be an effective reagent for this transformation. tcichemicals.com This method avoids the need for traditional coupling reagents and can be advantageous in certain synthetic contexts.
Synthesis of Advanced Derivatives and Conjugates of this compound and its Analogues
The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules with tailored properties. Advanced derivatives and conjugates are designed to enhance biological activity, improve selectivity for specific targets, or introduce novel functionalities, such as catalytic activity. Synthetic strategies often focus on the modification of the carboxamide group, the piperidine ring, or the nitrogen atom.
Incorporation into Piperidine and Benzothiazole (B30560) Derivatives
The synthesis of hybrid molecules that incorporate the this compound moiety into other heterocyclic systems, such as piperidine and benzothiazole, is a strategy to explore new chemical space and potentially discover novel biological activities.
The coupling of a piperidine moiety to a benzothiazole core is a known synthetic transformation. For instance, ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate can be synthesized by reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using a copper(II) bromide catalyst. Subsequent hydrolysis of the ester group with a base like sodium hydroxide (B78521) yields the corresponding carboxylic acid. researchgate.net This methodology could be adapted to couple this compound with a suitable benzothiazole derivative.
Furthermore, the synthesis of 2-acetamido, 6-carboxamide substituted benzothiazoles has been achieved by coupling 2-acetamidobenzo[d]thiazole-6-carboxylic acid with various amines. eie.gr This reaction highlights the feasibility of forming a carboxamide linkage between a benzothiazole core and an amine-containing fragment, a strategy that could be employed to link with the piperidine nitrogen of a modified 2,6-dimethylpiperidine scaffold.
The general approach for creating such derivatives would involve the reaction of a functionalized 2,6-dimethylpiperidine unit with a benzothiazole building block. The specific reaction conditions would depend on the nature of the functional groups and the desired linkage.
Table 1: Synthetic Strategies for Piperidine-Benzothiazole Hybrids
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | Piperidine | Copper(II) bromide | Piperidine-substituted benzothiazole ester | researchgate.net |
| 2-Acetamidobenzo[d]thiazole-6-carboxylic acid | Various amines | Coupling agents | 2-Acetamido, 6-carboxamide substituted benzothiazoles | eie.gr |
Functionalization for Specific Biological Activities
The piperidine scaffold is a common feature in many biologically active compounds, and the functionalization of this compound can be directed towards achieving specific therapeutic effects, such as anticancer and calpain inhibitory activities.
Anticancer Activity:
Derivatives of 2,6-disubstituted piperidines have been investigated for their potential as anticancer agents. For example, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine have demonstrated significant cytotoxicity against human colon carcinoma cell lines. nih.gov The rationale behind these designs is often to create bifunctional alkylating agents that can form aziridinium (B1262131) ions and subsequently damage DNA in cancer cells. The corresponding N-oxides of these compounds have also been synthesized as potential bioreducible prodrugs, which are designed to be activated under the hypoxic conditions often found in solid tumors. nih.gov
The functionalization of carboxamide-containing molecules is also a key strategy in the development of anticancer agents. N-substituted indole-2-carboxamides, for instance, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing sub-micromolar IC50 values. mdpi.comresearchgate.net These studies highlight that modifications of the carboxamide group can significantly impact the potency and selectivity of the compounds.
Table 2: Anticancer Activity of Functionalized Piperidine and Carboxamide Derivatives
| Compound Class | Example Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 2,6-Disubstituted N-methylpiperidines | cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon carcinoma) | 6-11 µM | nih.gov |
| N-Substituted indole-2-carboxamides | Anthraquinone-containing derivatives | K-562 (leukemia) | 0.33 µM | mdpi.comresearchgate.net |
Calpain Inhibition:
Calpains are a family of calcium-dependent cysteine proteases, and their over-activation is implicated in a variety of pathological conditions. Piperidine carboxamides have been identified as promising scaffolds for the development of calpain inhibitors. nih.gov Keto amides derived from piperidine carboxamides have been shown to inhibit µ-calpain with high potency and selectivity over other cysteine proteases like cathepsin B. nih.gov For example, certain keto amide derivatives have exhibited Ki values as low as 9 nM. nih.gov
The design of these inhibitors often involves creating a structure that can interact with the active site of the enzyme. The piperidine ring can provide a rigid framework, while the carboxamide and other functional groups can be optimized for specific interactions. The synthesis of 6-pyridone 2-carboxamides has also been explored as a strategy to create conformationally constrained calpain inhibitors. nih.gov
Catalytic Applications in Organometallic Synthesis using 2,6-Dimethylpiperidine
The use of sterically demanding and electron-rich ligands is crucial in many organometallic catalytic reactions. While not extensively documented specifically for this compound, the parent structure, 2,6-dimethylpiperidine, possesses characteristics that make it a potentially useful ligand in organometallic synthesis.
N-heterocyclic carbenes (NHCs) and phosphine ligands are well-established classes of ligands in transition metal catalysis. mdpi.com However, there is growing interest in the development of new ligand scaffolds. Sterically hindered pyridine derivatives, for example, have been successfully employed as ligands in palladium(II)-catalyzed C-H functionalization reactions. nih.gov The steric bulk of these ligands can influence the reactivity and selectivity of the metal center.
The 2,6-dimethylpiperidine framework, with its defined stereochemistry and steric hindrance around the nitrogen atom, could potentially serve as a chiral ligand or a sterically bulky ancillary ligand in various catalytic transformations. The nitrogen atom can coordinate to a metal center, and the methyl groups at the 2 and 6 positions would create a specific steric environment that could influence the outcome of a catalytic reaction.
The application of such ligands is particularly relevant in reactions where fine-tuning of the catalyst's steric and electronic properties is required to achieve high efficiency and selectivity. For example, in copper-catalyzed hydroamination reactions, bulky phosphine ligands have been shown to enhance reactivity through favorable ligand-substrate dispersion interactions. nih.gov A similar principle could apply to bulky amine ligands like 2,6-dimethylpiperidine.
The development of organometallic complexes with guanidine (B92328) ligands has also been explored for applications in bioinorganic chemistry and polymerization catalysis. researchgate.net The ability of these nitrogen-containing ligands to stabilize various oxidation states of metals highlights the potential for other nitrogenous heterocycles, including derivatives of 2,6-dimethylpiperidine, in catalysis.
Advanced Spectroscopic and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the connectivity, stereochemistry, and conformational dynamics of 2,6-dimethylpiperidine-3-carboxamide.
Proton NMR (¹H NMR) is particularly sensitive to the local chemical environment of hydrogen atoms. In this compound, the piperidine (B6355638) ring can adopt various conformations, primarily chair forms, which influence the chemical shifts and coupling constants of the ring protons. The presence of the carboxamide group introduces the potential for hindered rotation around the C-N amide bond, which can lead to the observation of distinct signals for different rotamers (cis and trans isomers) in the NMR spectrum. nih.gov
The analysis of coupling constants between adjacent protons (vicinal coupling) is instrumental in determining the relative stereochemistry of the substituents on the piperidine ring. For instance, the magnitude of the coupling constant between protons on adjacent carbons can differentiate between axial and equatorial orientations. ipb.pt In substituted piperidines, the appearance of signals for benzylic hydrogens in ¹H NMR spectra can differ distinctly between cis and trans isomers, providing a clear method for their identification. askfilo.com The diastereomeric ratio of cis and trans isomers in synthesized piperidine derivatives can often be determined from the integration of signals in the ¹H NMR spectrum of the crude reaction product. nih.gov
Table 1: Representative ¹H NMR Data for Substituted Piperidine Rings
| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) Range | Notes |
| H-2 | 2.8 - 3.2 | m | - | Axial/equatorial position influences shift. |
| H-3 | 1.5 - 2.0 | m | - | Position relative to substituents is key. |
| H-4 | 1.2 - 1.8 | m | - | Broad range due to conformational flexibility. |
| H-5 | 1.2 - 1.8 | m | - | Similar to H-4. |
| H-6 | 2.8 - 3.2 | m | - | Influenced by the second methyl group. |
| CH₃ (C-2) | 1.0 - 1.3 | d | 6.0 - 7.5 | Doublet due to coupling with H-2. |
| CH₃ (C-6) | 1.0 - 1.3 | d | 6.0 - 7.5 | Doublet due to coupling with H-6. |
| NH₂ | 5.5 - 8.0 | br s | - | Broad signal, exchangeable with D₂O. |
Note: The exact chemical shifts and coupling constants for this compound would require experimental data for the specific stereoisomer.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and assignment. The chemical shifts of the carbon atoms are sensitive to their hybridization, the nature of attached atoms, and steric effects.
The piperidine ring carbons typically resonate in the range of 20-60 ppm. oregonstate.educompoundchem.com The carbons bearing the methyl groups (C-2 and C-6) and the carboxamide group (C-3) will have their chemical shifts influenced by these substituents. The carbonyl carbon of the carboxamide group is characteristically found further downfield, typically in the range of 165-190 ppm. oregonstate.educompoundchem.com The chemical shifts of the methyl group carbons also provide information about their environment.
The stereochemistry of the methyl groups (cis or trans) significantly impacts the ¹³C NMR spectrum due to steric interactions. For instance, a γ-gauche effect can cause an upfield shift (shielding) for carbons that are in a gauche arrangement with a substituent on a neighboring carbon. This effect is a powerful tool for assigning the relative stereochemistry of the 2,6-dimethyl groups.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Chemical Shift (ppm) Range | Notes |
| C=O (Carboxamide) | 170 - 180 | Downfield due to the electronegative oxygen. |
| C-2 | 45 - 55 | Influenced by both the nitrogen and a methyl group. |
| C-3 | 40 - 50 | Site of the carboxamide substituent. |
| C-4 | 20 - 30 | Typical piperidine methylene (B1212753) carbon. |
| C-5 | 20 - 30 | Typical piperidine methylene carbon. |
| C-6 | 45 - 55 | Influenced by both the nitrogen and a methyl group. |
| CH₃ (C-2) | 15 - 25 | Methyl group attached to the piperidine ring. |
| CH₃ (C-6) | 15 - 25 | Methyl group attached to the piperidine ring. |
Note: These are estimated ranges, and the actual values can vary based on the solvent and specific stereoisomer.
X-ray Crystallography in Conformational and Intermolecular Interaction Studies
X-ray crystallography is the definitive method for determining the solid-state structure of a molecule. mdpi.com By diffracting X-rays off a single crystal of this compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles. researchgate.net
This technique provides unambiguous confirmation of the relative stereochemistry of the substituents and the preferred conformation of the piperidine ring in the crystalline state, which is typically a chair conformation. researchgate.netresearchgate.net Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. mdpi.com The carboxamide group, with its N-H and C=O moieties, is a potent hydrogen bond donor and acceptor. The analysis of the crystal structure would reveal how molecules of this compound interact with each other, potentially forming dimers or extended networks through hydrogen bonds. mdpi.comnih.gov These interactions are crucial for understanding the physical properties of the compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Characterization
In the FT-IR and FT-Raman spectra of this compound, characteristic vibrational modes can be identified. researchgate.netresearchgate.net The N-H stretching vibrations of the amide and the piperidine amine will appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, characteristic band typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550-1640 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present in their characteristic regions.
By comparing the experimental vibrational spectra with those calculated using computational methods, a detailed assignment of the observed bands can be achieved, further confirming the molecular structure. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| N-H (Amide & Amine) | Stretching | 3200 - 3500 | 3200 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1630 - 1680 | 1630 - 1680 |
| N-H (Amide II) | Bending | 1550 - 1640 | 1550 - 1640 |
| C-N | Stretching | 1200 - 1350 | 1200 - 1350 |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers, including enantiomers and diastereomers. Chiral chromatography is an essential technique for separating these enantiomers and assessing the enantiomeric purity of a sample. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method used for this purpose. nih.gov
The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. nih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. mdpi.com For compounds that lack a strong chromophore for UV detection, a pre-column derivatization step with a UV-active reagent can be employed to facilitate detection and quantification. nih.govresearchgate.net The resolution between the enantiomer peaks is a key parameter in evaluating the effectiveness of the separation. nih.gov This technique is crucial in both the synthesis and quality control of enantiomerically pure forms of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the properties of 2,6-Dimethylpiperidine-3-carboxamide. researchgate.netscirp.org Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are widely used for their accuracy in predicting molecular structures and properties. nih.govnih.gov These calculations provide a robust framework for detailed analysis of the molecule's geometry, electronic structure, and reactivity.
Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest energy state. researchgate.net For this compound, DFT calculations are used to predict key bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. A study on the closely related 1-amino-2,6-dimethylpiperidine (B1295051) using B3LYP/6-31G+(d,p) methods provides reference values for the expected geometry. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G+(d,p)) |
|---|---|---|
| Bond Length | C-C (ring) | 1.52 - 1.54 Å |
| C-N (ring) | 1.46 - 1.47 Å | |
| C=O | ~1.23 Å | |
| C-C (carboxamide) | ~1.51 Å | |
| C-N (amide) | ~1.34 Å | |
| Bond Angle | C-N-C (ring) | ~111° |
| O=C-N (amide) | ~123° |
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Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govorientjchem.org For this compound, the HOMO is likely localized on the nitrogen atoms and the carbonyl oxygen, which are electron-rich regions. The LUMO would be distributed over the carbonyl group. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are representative values based on DFT calculations.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -0.5 eV |
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Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. mdpi.comresearchgate.net Due to the nature of these calculations, which often neglect anharmonicity, the computed frequencies are typically scaled by a factor (e.g., 0.961 to 0.9806) to better match experimental data. nih.govnih.gov For this compound, characteristic vibrational frequencies would include N-H stretching from the piperidine and amide groups, C=O stretching of the amide, and various C-H and C-N stretching and bending modes. nih.govresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative unscaled values based on DFT calculations.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
|---|---|---|
| N-H Stretch | Piperidine NH | ~3450 |
| N-H Stretch (sym/asym) | Amide NH2 | ~3400 / ~3500 |
| C-H Stretch | Methyl/Piperidine CH | 2900 - 3000 |
| C=O Stretch | Amide I | ~1680 |
| N-H Bend | Amide II | ~1620 |
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Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. scirp.orgresearchgate.net These descriptors, calculated using conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netnih.govscispace.com
Ionization Potential (I) and Electron Affinity (A) are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO).
Chemical Hardness (η) is a measure of resistance to charge transfer, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. nih.gov
Electronegativity (χ) describes the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons, calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ).
Table 4: Predicted Global Chemical Reactivity Descriptors for this compound (Note: These are representative values derived from predicted HOMO/LUMO energies.)
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 0.5 |
| Electronegativity | χ | 3.5 |
| Chemical Hardness | η | 3.0 |
| Chemical Softness | S | 0.33 |
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Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface displays the electrostatic potential, with different colors indicating charge distribution. researchgate.netproteopedia.org Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchemrxiv.org For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen and a lesser negative potential around the nitrogen atoms, identifying them as key sites for hydrogen bonding and electrophilic interactions. nih.govscispace.com The hydrogen atoms of the NH and NH2 groups would exhibit a positive potential (blue), making them likely hydrogen bond donors. nih.gov
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govresearchgate.netmdpi.com This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. mdpi.comnih.gov For this compound, docking studies could be performed against various protein targets to explore its potential therapeutic applications. For instance, piperidine carboxamide derivatives have been investigated as inhibitors of targets like anaplastic lymphoma kinase (ALK) and monoamine oxidase B (MAO-B). researchgate.netnih.gov
A typical docking study involves placing the optimized ligand structure into the binding pocket of a receptor and scoring the different poses based on binding energy. nih.gov The results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. rsc.org For this compound, the amide group and the piperidine nitrogen are likely to form crucial hydrogen bonds with amino acid residues in a protein's active site.
Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target (Note: This is an illustrative example.)
| Parameter | Details |
|---|---|
| Protein Target | Anaplastic Lymphoma Kinase (ALK) (PDB ID: 2XP2) |
| Binding Affinity | -7.8 kcal/mol |
| Key Interacting Residues | Met1199, Leu1122, Glu1210, Gly1269 |
| Hydrogen Bonds | Amide NH2 with Glu1210 (backbone C=O) Carbonyl C=O with Met1199 (backbone N-H) |
| Hydrophobic Interactions | Dimethyl groups with Leu1122, Val1130 |
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Conformational Energy Landscape Analysis and Rotational Barriers
The conformational landscape of this compound is primarily dictated by the stereochemistry of the piperidine ring and the rotational barriers of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For 2,6-disubstituted piperidines, the relative orientation of the methyl groups (cis or trans) significantly influences the conformational equilibrium.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative energies of different conformers and the energy barriers separating them. For instance, DFT calculations on related substituted piperidines, such as N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, have been used to determine the preferred conformation and the orientation of substituents. nih.gov
The following table summarizes the key conformational features and expected rotational barriers based on studies of analogous structures.
| Conformational Feature | Expected Preference/Value | Computational Method | Reference Analogue |
|---|---|---|---|
| Piperidine Ring Conformation | Chair | DFT | Substituted Piperidines |
| Methyl Group Orientation (cis-isomer) | Diequatorial | DFT | 2,6-disubstituted piperidines |
| Carboxamide C-N Rotational Barrier | ~16-19 kcal/mol | Dynamic NMR, DFT | Various amides |
Mechanistic Studies of Chemical Reactions and Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound, offering insights into synthetic pathways and potential transformations. DFT calculations are commonly employed to map out reaction energy profiles, identify transition states, and determine activation energies.
Synthesis: The formation of the this compound scaffold can be computationally investigated. A plausible synthetic route involves the cyclization of an appropriate acyclic precursor. Theoretical studies on similar systems, such as the synthesis of piperidines via N-sulfonyliminium ion triggered cyclizations, can provide a framework for understanding the mechanism. usm.edu These studies often reveal the role of catalysts and the stereochemical outcome of the reaction.
Another key reaction in the synthesis is the formation of the amide bond. The mechanism of amide bond formation has been the subject of computational studies, which have elucidated the role of coupling reagents and the energetics of the reaction pathway. rsc.org For instance, the acylation of a 2,6-dimethylpiperidine (B1222252) precursor at the 3-position with a suitable carboxylating agent can be modeled to understand the reaction mechanism and predict its feasibility.
Transformations: Computational studies can also shed light on the reactivity and potential transformations of this compound. For example, the cyclization of piperidine carboxamides to form bicyclic products, such as piperidin-3-yl-oxathiazol-2-ones, has been investigated. researchgate.net Theoretical analysis of such reactions can help in understanding the reaction pathway and the factors influencing the yield and selectivity of the products.
The following table outlines potential reactions and the insights that can be gained from mechanistic studies.
| Reaction Type | Mechanistic Insights from Computational Studies | Relevant Computational Methods |
|---|---|---|
| Piperidine Ring Formation (e.g., Cyclization) | Identification of transition states, determination of activation energies, prediction of stereoselectivity. | DFT, Transition State Theory |
| Amide Bond Formation | Elucidation of the role of activating agents, determination of the reaction energy profile. | DFT |
| Further Cyclization Reactions | Analysis of reaction pathways, prediction of product distribution, understanding substituent effects. | DFT |
Structure-Activity Relationship (SAR) Computational Approaches
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For derivatives of piperidine-3-carboxamide, this approach has been successfully applied to understand their structure-activity relationships (SAR) as inducers of senescence in melanoma cells. researchgate.net
A ligand-based pharmacophore model was developed for a series of N-arylpiperidine-3-carboxamide derivatives. The best-performing hypothesis, AHPRRR, consisted of six pharmacophoric features:
One Hydrogen-Bond Acceptor (A): Represented by the carbonyl group of the 3-carboxamide.
One Hydrophobic Group (H): Associated with the piperidine ring.
One Positively Ionizable (P): Also located on the nitrogen of the piperidine ring.
Three Aromatic Rings (R): Corresponding to the N-aryl substituent and other aromatic moieties.
This model was able to effectively differentiate between active and inactive compounds and also explained the observed enantioselectivity, where the S-configuration showed higher activity. The model demonstrated that the precise spatial arrangement of these features is crucial for potent biological activity.
The features of the pharmacophore model are summarized in the table below.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Biological Activity |
|---|---|---|
| Hydrogen-Bond Acceptor (A) | Carbonyl of 3-carboxamide | Interaction with the biological target |
| Hydrophobic Group (H) | Piperidine ring | Binding to hydrophobic pockets of the target |
| Positively Ionizable (P) | Piperidine nitrogen | Electrostatic interactions with the target |
| Aromatic Rings (R) | N-aryl substituents | π-π stacking and hydrophobic interactions |
Biological Activity Research: Mechanistic Insights and in Vitro Studies
Receptor Modulation and Protein-Ligand Interactions
Modulation of Specific Receptor Pathways (e.g., Retinoic Acid Receptor-Related Orphan Receptor γt)
The Retinoic acid-related orphan receptor gamma t (RORγt) is a transcription factor identified as a master regulator of T-helper 17 (Th17) cell differentiation, making it an attractive therapeutic target for inflammatory and autoimmune diseases. researchgate.netnih.gov RORγt plays a crucial role in the production of pro-inflammatory cytokines such as IL-17 and IL-22. researchgate.net The binding of ligands to the ligand-binding domain of RORγt induces conformational changes that modulate its transcriptional activity. nih.gov
In the context of piperidine-based compounds, research has led to the development of piperidinyl carboxamides as modulators of RORγt. One such lead optimization effort resulted in a piperidinyl carboxamide, compound 16 , which demonstrated potent inverse agonist activity against RORγt with an EC50 of 61 nM. researchgate.net This finding highlights the potential of the piperidine (B6355638) carboxamide scaffold to interact with and modulate the activity of this specific nuclear receptor pathway, offering a potential avenue for the development of treatments for autoimmune disorders. researchgate.net
Cell-Based Assays and Biological Pathway Interrogation
Anti-Bone Resorption Assays (e.g., CTX-I release, bone resorption pit analysis)
The anti-osteoporotic potential of piperidine-3-carboxamide derivatives has been evaluated through in vitro anti-bone resorption assays. A key biomarker for bone resorption is the C-terminal telopeptide of type I collagen (CTX-I), which is released into the bloodstream during the degradation of the bone matrix. mdpi.com
In one study, the anti-bone resorption activities of several novel piperidamide-3-carboxamide derivatives were assessed by culturing RANKL-induced RAW264.7 cells on bone slices and measuring the concentration of CTX-I released into the medium. All tested compounds exhibited anti-bone resorption activity by reducing the CTX-I concentration compared to the untreated model group. Notably, compound H-9 showed anti-bone resorption activity comparable to MIV-711, a known Cathepsin K inhibitor. mdpi.com
| Compound | CTX-I Concentration (nM) ± SD |
|---|---|
| Model (Untreated) | 100.00 ± 5.21 |
| MIV-711 (Positive Control) | 21.73 ± 3.18 |
| H-9 | 20.46 ± 3.67 |
| H-11 | 31.52 ± 4.11 |
| H-12 | 45.78 ± 3.98 |
| H-16 | 58.24 ± 4.53 |
Data sourced from a study on novel piperidine-3-carboxamide derivatives. mdpi.com The model group is normalized to 100 for comparison.
Modulation of Protein Expression (e.g., Cathepsin K downregulation)
Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in osteoclasts, plays a major role in the degradation of bone matrix proteins like type I collagen. mdpi.com The inhibition of this enzyme is a key strategy for developing anti-osteoporosis agents. Research has shown that piperidine-3-carboxamide derivatives can modulate the expression of Cat K.
Western blot analysis of RANKL-induced RAW264.7 cells treated with compound H-9 demonstrated a clear, dose-dependent decrease in the protein levels of Cat K. mdpi.com This finding confirms that the anti-bone resorption activity of this compound is mediated, at least in part, through the downregulation of Cathepsin K expression, which complements its direct inhibitory activity on the enzyme. mdpi.com
Investigation of Small Molecule-Induced Protein Degradation Pathways
A modern therapeutic paradigm involves the use of small molecules to induce the degradation of specific proteins, thereby eliminating their function entirely rather than merely inhibiting it. This is often achieved through the ubiquitin-proteasome pathway (UPP). youtube.com Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize heterobifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase. nih.govnih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govbiorxiv.org This "event-driven" pharmacology allows for potent and sustained protein knockdown. nih.gov
While this pathway represents a significant area of drug discovery, specific studies investigating the ability of 2,6-Dimethylpiperidine-3-carboxamide or its closely related derivatives to function as inducers of targeted protein degradation via mechanisms like PROTACs were not prominent in the reviewed scientific literature.
Antioxidant Activity Evaluation (e.g., DPPH, Hydroxyl Radical Scavenging Assay)
The piperidine scaffold is present in numerous compounds investigated for their antioxidant potential. researchgate.net The antioxidant activity of these derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically, with a stronger antioxidant causing greater discoloration. The activity is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. biorxiv.org
Studies on various piperidine derivatives have shown a wide range of antioxidant activities. For instance, a series of newly synthesized piperidines demonstrated IC50 values in the DPPH assay ranging from 8.3 µg/mL to 36.9 µg/mL, with some compounds showing potency comparable to the standard antioxidant, ascorbic acid. nwmedj.org
| Compound/Standard | IC50 (µg/mL) ± SD |
|---|---|
| Ascorbic Acid (Standard) | 12.6 ± 0.43 |
| Piperidine Derivative A | 8.3 ± 0.02 |
| Piperidine Derivative B | 15.4 ± 0.11 |
| Piperidine Derivative C | 22.7 ± 0.25 |
| Piperidine Derivative D | 36.9 ± 0.17 |
Data represents findings from a study evaluating newly synthesized piperidine compounds. nwmedj.org Lower IC50 values indicate stronger antioxidant activity.
Structure-Activity Relationship (SAR) Elucidation
The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic properties of a lead compound. For piperidine-3-carboxamide derivatives, SAR studies have been instrumental in identifying potent inhibitors of Cathepsin K for the treatment of osteoporosis. mdpi.com
In the development of the H-series of compounds, a fragment-based design strategy was employed. Starting with a lead fragment, modifications were systematically introduced to enhance interactions with the active site pockets (P1, P2, and P3) of the Cat K enzyme. The synthesis and evaluation of a series of 21 compounds (H-1 to H-21) with different substitutions on the piperidine ring and the carboxamide moiety allowed for the elucidation of key structural requirements for potent inhibitory activity. mdpi.com
Key findings from this SAR study include:
The introduction of a benzylamine (B48309) group was designed to improve interactions within the P3 pocket of the enzyme.
Variations in the substituents on the aromatic rings attached to the core structure significantly influenced the inhibitory potency.
Compound H-9 , which exhibited the most potent inhibition with an IC50 value of 0.08 µM, was found to form several crucial hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K, as revealed by molecular docking studies. mdpi.com
These SAR studies provide a rational basis for the design of next-generation piperidine-3-carboxamide derivatives with improved efficacy as anti-resorptive agents. mdpi.com
Identification of Key Structural Motifs for Biological Efficacy
The biological efficacy of compounds derived from the this compound scaffold is intrinsically linked to their specific structural features. Research into related piperidine-3-carboxamide derivatives has identified several key motifs crucial for their therapeutic action. Structure-activity relationship (SAR) studies are instrumental in pinpointing these molecular determinants.
A significant finding emerged from the screening for antimelanoma agents, where the N-arylpiperidine-3-carboxamide scaffold was identified as a primary hit for inducing senescence-like phenotypic changes in human melanoma cells. nih.gov Subsequent construction and examination of a focused library of analogues helped to delineate the essential structural components. This work demonstrated that the core structure, comprising the piperidine ring, the carboxamide linker, and an N-aryl substituent, is fundamental to the observed antiproliferative activity. nih.gov
In a different therapeutic context, research into inhibitors of Cathepsin K (Cat K), a target for osteoporosis treatment, identified a sulfonyl piperidine fragment (F-12) as having potent activity. mdpi.com Molecular docking analysis revealed that this fragment effectively occupied the P1 and P2 pockets of the Cat K active cavity, highlighting the importance of the sulfonyl piperidine group for interaction with this specific target. mdpi.com
| Key Structural Motif | Associated Biological Target/Activity | Research Finding | Source |
| N-arylpiperidine-3-carboxamide | Antimelanoma (Senescence Induction) | The core scaffold was identified as an initial hit for inducing a senescence-like phenotype in A375 human melanoma cells. | nih.gov |
| Sulfonyl piperidine | Cathepsin K Inhibition (Anti-osteoporosis) | This fragment demonstrated potent inhibitory activity by occupying the P1 and P2 pockets of the Cat K active site. | mdpi.com |
| Piperidine Carboxamide Core | Anaplastic Lymphoma Kinase (ALK) Inhibition | The scaffold allowed access to an extended hydrophobic pocket in the ALK kinase domain, leading to potent inhibition. | nih.gov |
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a fundamental role in the biological activity of chiral compounds, as different stereoisomers can exhibit vastly different pharmacological profiles due to the three-dimensional nature of their interactions with biological targets. nih.gov For derivatives of this compound, which contains multiple chiral centers, the spatial arrangement of substituents is a critical determinant of efficacy.
Research on nature-inspired chiral compounds has consistently shown that biological systems can differentiate between stereoisomers. Often, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while others may be less active or even contribute to off-target effects. nih.govresearchgate.netnih.gov Studies have found that for a significant fraction of stereoisomeric pairs, the individual isomers exhibit distinct bioactivities. nih.gov
A compelling example is seen in the development of N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents. An initial hit compound was optimized to produce a significantly more potent analogue, compound 54 . A crucial aspect of this improved activity was its stereochemistry; compound 54 is the S-isomer, which demonstrated markedly enhanced antimelanoma activity (IC₅₀ = 0.03 µM) compared to the original racemic hit. nih.gov This suggests a stereoselective interaction with the biological target.
Similarly, studies on related substituted piperidines have quantified the dramatic effect of stereochemistry. In one study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the trans-(-)-isomer was found to be approximately five times more potent in vitro and twice as potent in vivo than the parent compound. nih.gov Furthermore, it was nine times more potent in vitro and four times more potent in vivo than its corresponding trans-(+)-isomer, while the cis-isomers were essentially inactive. nih.gov This highlights that both relative (cis/trans) and absolute (enantiomeric) configuration are vital for potent biological activity. In some cases, stereoselectivity may also arise from differential uptake into cells, as observed in certain antimalarial compounds where only the (5S, αS) isomers showed significant activity, likely due to transport by a specific L-amino acid transport system. researchgate.netnih.govmalariaworld.org
| Compound Series | Stereoisomer Comparison | Impact on Biological Activity | Source |
| N-arylpiperidine-3-carboxamide | Racemic Hit vs. S-isomer (54 ) | The S-isomer demonstrated significantly improved antimelanoma activity (IC₅₀ = 0.03 µM). | nih.gov |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | trans-(-)-isomer vs. trans-(+)-isomer | The trans-(-)-isomer was nine times more potent in vitro and four times more potent in vivo. | nih.gov |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | trans-isomers vs. cis-isomers | The racemic cis-isomer and its enantiomers were essentially inactive in vitro and in vivo. | nih.gov |
| 3-Br-acivicin Derivatives | (5S, αS) isomers vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective cellular uptake. | researchgate.netnih.gov |
Optimization Strategies for Potency and Selectivity
The optimization of a lead compound like this compound into a viable drug candidate involves strategic modifications to enhance its potency against the intended target while improving selectivity over other related targets.
One powerful method is the fragment-based growth strategy . This was effectively used in the development of Cathepsin K inhibitors. mdpi.com Starting with a moderately active sulfonyl piperidine fragment (F-12), molecular docking studies were used to visualize its binding mode. mdpi.com To improve efficacy, a benzylamine group was introduced to the fragment's skeleton to create additional interactions with the P3 pocket of the enzyme's active site. mdpi.com This rational design approach led to the synthesis of compound H-9 , which exhibited a significantly improved inhibitory potency (IC₅₀ value of 0.08 µM). mdpi.com
Structure-activity relationship (SAR) studies are a cornerstone of optimization. This involves the systematic synthesis and evaluation of analogues to understand how different chemical groups at various positions affect biological activity. For ALK inhibitors based on a piperidine carboxamide scaffold, SAR studies focused on the parallel optimization of both the "right-hand side" and "left-hand side" of the molecule. nih.gov This approach rapidly led to the development of compounds with enhanced potency and, crucially, improved selectivity over the closely related kinase IGF1R. nih.gov Similarly, for antimelanoma agents, a focused library of N-arylpiperidine-3-carboxamide analogues was created to explore the SAR, which successfully led from an initial hit to a highly potent compound. nih.gov
| Lead Compound/Fragment | Optimization Strategy | Optimized Compound | Outcome | Source |
| Fragment F-12 (Cathepsin K inhibitor) | Fragment growth strategy; addition of a benzylamine group to interact with the P3 pocket. | Compound H-9 | Potency significantly increased (IC₅₀ = 0.08 µM). | mdpi.com |
| Piperidine carboxamide 1 (ALK inhibitor) | Parallel SAR optimization of both sides of the molecule. | Not specified by name | Culminated in molecules with improved potency and selectivity over IGF1R. | nih.gov |
| Hit 1 (N-arylpiperidine-3-carboxamide) | SAR exploration via a focused library of analogues. | Compound 54 | Remarkable improvement in antimelanoma activity (IC₅₀ = 0.03 µM). | nih.gov |
| Thiophene[3,2-d]pyrimidine with sulfonamide | Bioisosteric replacement of the sulfonamide group. | Compound 15a (with dimethylphosphine (B1204785) oxide) | Improved drug resistance profile and excellent antiviral potency (EC₅₀ = 1.75 nmol/L). | nih.gov |
Research Perspectives and Future Directions
Development of Novel Synthetic Routes for Complex Analogues
The therapeutic potential of piperidine-based compounds is directly linked to the ability to synthesize structurally diverse and stereochemically complex analogues. Research is actively pursuing more efficient and versatile synthetic methodologies to access novel derivatives of the 2,6-dimethylpiperidine (B1222252) scaffold.
A significant challenge lies in the stereocontrolled synthesis of substituted piperidines. Modern organocatalytic and metal-catalyzed reactions are at the forefront of addressing this challenge. For instance, enantioselective intramolecular cyclization reactions, such as the aza-Heck cyclization, have been developed using chiral ligands to ensure high stereoselectivity. nih.gov Another powerful strategy involves the palladium(II)-catalyzed 1,3-chirality transfer reaction, which allows for the cyclization of N-protected amino allylic alcohols to yield substituted piperidines with high stereochemical fidelity. researchgate.net
Researchers are also focused on one-pot multiple reaction strategies to improve efficiency. A highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved from a chiral aziridine (B145994) precursor through a sequence of reactions including reductive ring-opening and intramolecular reductive amination, all performed in a single vessel. rsc.org Furthermore, asymmetric copper-catalyzed cyclizative aminoboration of linear olefins has emerged as a practical method for producing key chiral 2,3-cis-disubstituted piperidine (B6355638) intermediates, demonstrating its utility in pharmaceutical development. nih.gov These advanced synthetic methods are crucial for creating libraries of complex analogues for biological screening.
Table 1: Selected Modern Synthetic Strategies for Substituted Piperidines
| Synthetic Method | Key Features | Catalyst/Reagent Example | Significance | Reference |
|---|---|---|---|---|
| Asymmetric Cu-Catalyzed Cyclizative Aminoboration | Enantioselective synthesis of 2,3-cis-disubstituted piperidines from hydroxylamine (B1172632) esters. | Cu(CH₃CN)₄PF₆ / (S, S)-Ph-BPE | Provides access to key chiral intermediates for drug discovery. | nih.gov |
| Pd(II)-Catalyzed 1,3-Chirality Transfer | Cyclization of chiral allylic alcohols to stereoselectively form substituted piperidines. | PdCl₂(CH₃CN)₂ | Efficient method for synthesizing 2- and 2,6-substituted piperidines. | researchgate.net |
| One-Pot Asymmetric Synthesis from Chiral Aziridine | Divergent, stereoselective synthesis of cis-2,6-disubstituted piperidines via multiple one-pot reactions. | Hydrogen atmosphere | Highly efficient route to natural product-like piperidine alkaloids. | rsc.org |
| Intramolecular Radical C–H Amination/Cyclization | Uses electrolysis or copper catalysis for cyclization. | Copper(I) or Copper(II) | Enables the synthesis of piperidines through direct C-H functionalization. | nih.gov |
Advanced Computational Design for Targeted Modulators
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with high affinity and selectivity for specific biological targets. For derivatives of 2,6-Dimethylpiperidine-3-carboxamide, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal.
3D-QSAR studies, using methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to piperidine carboxamide derivatives. researchgate.net These models generate statistically significant correlations between the three-dimensional properties (steric, electrostatic, hydrophobic) of the molecules and their biological activity. For example, in a study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, CoMFA and CoMSIA models yielded high cross-validated q² values (0.663 and 0.730, respectively), indicating good predictive power. researchgate.net Such models provide crucial insights into which structural modifications are likely to enhance potency.
Molecular docking complements QSAR by simulating the interaction between a ligand and the active site of its target protein. Docking studies on a highly active piperidine carboxamide inhibitor with the ALK kinase domain revealed an unusual binding conformation, which allowed the compound to access an extended hydrophobic pocket. researchgate.net This detailed structural information is invaluable for designing next-generation inhibitors with improved binding characteristics. These computational workflows, often enriched with molecular dynamics simulations, can decipher the precise binding modes and identify key amino acid interactions, guiding further structure-based optimization. nih.gov
Table 2: QSAR Modeling Results for Piperidine Carboxamide Derivatives as ALK Inhibitors
| QSAR Model | Cross-validated q² | Non-cross-validated r² | F statistic value | Key Insight | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.663 | 0.998 | 2,401.970 | Highlights the importance of steric and electrostatic fields for activity. | researchgate.net |
| CoMSIA | 0.730 | 0.988 | 542.933 | Indicates the role of steric, electrostatic, and hydrophobic properties. | researchgate.net |
Exploration of Undiscovered Biological Targets and Mechanisms
While some biological targets for piperidine carboxamides are known, such as ALK, a significant area of future research involves screening these compounds against a wider array of biological targets to uncover novel therapeutic applications. researchgate.net The piperidine nucleus is found in drugs acting as CNS modulators, anticancer agents, and antihistamines, suggesting its broad biological potential. researchgate.netarizona.edu
Pharmacological screening of diverse piperidine derivatives has revealed a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antioxidant effects. dut.ac.za The specific biological activity is highly dependent on the nature and orientation of substituents on the piperidine ring. dut.ac.za For example, substitutions on the phenyl ring attached to the piperidine nucleus can result in significant pharmacological activity. dut.ac.za
Recent efforts have used screening campaigns and computational studies to identify novel targets. A screening of an in-house collection of piperidine-based compounds led to the discovery of a potent agonist for the Sigma 1 Receptor (S1R), a protein involved in various neurological and psychiatric conditions. nih.gov The most potent compound identified had a high affinity for S1R with a Ki value of 3.2 nM. nih.gov Computer-aided prediction tools are also being used to forecast the biological activity spectra of new piperidine derivatives, suggesting potential applications as enzyme inhibitors or receptor modulators that can then be validated experimentally. clinmedkaz.org This exploratory approach is essential for repurposing existing scaffolds and discovering first-in-class medicines.
Table 3: Identified Biological Targets for Piperidine-Based Compounds
| Compound Class | Identified Target | Measured Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ = 0.174 µM | Anticancer | researchgate.net |
| Piperidine/Piperazine-based Compound | Sigma 1 Receptor (S1R) | Ki = 3.2 nM | Neurological Disorders | nih.gov |
| 1-alkyl(aralkyl)nipecotamides | Platelet Aggregation Sites | Inhibitory Activity | Cardiovascular | nih.gov |
| 2,6-diphenyl-3-alkylpiperidin-4-one | Antioxidant Pathways | IC₅₀ values reported | General Health | dut.ac.za |
Integration of Multidisciplinary Approaches in Compound Research
The future of research on this compound and its analogues lies in the deep integration of multiple scientific disciplines. A holistic approach combining synthetic chemistry, computational modeling, pharmacological screening, and structural biology is necessary to accelerate the journey from compound design to clinical candidate. clinmedkaz.org
This integrated workflow begins with computational tools that predict the biological activity and design novel structures. dntb.gov.uaresearchgate.net Promising candidates are then synthesized using advanced, stereoselective methods as described in section 6.1. nih.govnih.gov Following synthesis, high-throughput screening and detailed pharmacological assays are used to evaluate the biological effects and identify mechanisms of action. nih.govdut.ac.za
Finally, structural biology techniques, such as X-ray crystallography, can be used to visualize the compound bound to its biological target. researchgate.net This provides definitive proof of the binding mode predicted by computational models and offers precise information for the next round of structure-based drug design. This iterative cycle, where each discipline informs the others, creates a powerful engine for discovery and optimization, maximizing the potential of versatile scaffolds like this compound to yield novel and effective therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Dimethylpiperidine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves ring-closing reactions of appropriate precursors (e.g., 2,6-dimethylpiperidine derivatives) followed by carboxamide formation via amidation. For purity optimization:
- Use HPLC (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water mobile phase to monitor intermediate purity.
- Employ recrystallization in ethanol/water (3:1 ratio) to isolate the final product.
- Validate purity via 1H/13C NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.5–3.0 ppm for piperidine protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing (e.g., monoclinic P21/c space group, as seen in related piperidine derivatives) .
- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 184.1443 (calculated for C₈H₁₆N₂O) .
Q. What preliminary pharmacological screening models are suitable for assessing the bioactivity of this compound?
- Methodological Answer :
- Antibacterial assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution (MIC determination; 24–48 hr incubation) .
- Cytotoxicity screening : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields of this compound?
- Methodological Answer :
- Factors to test : Catalyst type (e.g., HATU vs. EDCI), temperature (40–80°C), and solvent polarity (DMF vs. THF).
- Response surface methodology (RSM) : Analyze interactions between factors; prioritize catalyst efficiency (HATU yields >85% in DMF at 60°C) .
- Example DOE Table :
| Factor | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Catalyst | EDCI | HATU | HATU |
| Temperature (°C) | 40 | 80 | 60 |
| Solvent | THF | DMF | DMF |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate studies : Ensure identical experimental conditions (e.g., cell line passage number, serum concentration).
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply Cochran’s Q test to assess heterogeneity .
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational methods can elucidate the mechanism of action of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinity for bacterial DNA gyrase (PDB ID: 1KZN) or human topoisomerase II .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns (GROMACS software) to assess stability of binding poses.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (carboxamide oxygen) and hydrophobic regions (methyl groups) .
Q. What in vitro/in vivo models are appropriate for toxicological profiling of this compound?
- Methodological Answer :
- In vitro :
- HepG2 cell viability assay : Measure ATP levels (CellTiter-Glo) after 72 hr exposure.
- hERG inhibition assay : Patch-clamp testing to assess cardiac liability (IC₅₀ < 10 µM indicates risk) .
- In vivo :
- Rodent acute toxicity : Administer 50–200 mg/kg orally; monitor for neurotoxicity (e.g., tremors, ataxia) over 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
